N-(2-chloro-5-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound belonging to the thienopyrimidine class. This compound is notable for its potential biological activities and applications in medicinal chemistry. The molecular formula of this compound is with a molecular weight of approximately 481.59 g/mol.
The compound can be sourced from various chemical suppliers and research institutions, with detailed information available on platforms like PubChem and BenchChem. These platforms provide data on its synthesis, properties, and potential applications in research.
This compound can be classified under:
The synthesis of N-(2-chloro-5-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves several key steps:
These synthetic routes are optimized for yield and purity, often utilizing catalysts and controlled environments to enhance reaction efficiency .
The molecular structure of N-(2-chloro-5-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide features a complex arrangement of atoms that contributes to its chemical properties:
The compound's structural data can be represented as follows:
Property | Value |
---|---|
IUPAC Name | N-(2-chloro-5-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide |
InChI | InChI=1S/C25H25ClF N3O2S/c1... |
Canonical SMILES | CC1=CC(=C(C(=C1)N2C(=O)C... |
N-(2-chloro-5-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions typical for thienopyrimidine derivatives:
These reactions are essential for understanding the reactivity and potential transformations of this compound in biological systems .
The mechanism of action for N-(2-chloro-5-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is likely related to its interaction with specific biological targets:
This mechanism underscores its potential therapeutic applications .
The physical and chemical properties of N-(2-chloro-5-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide include:
Relevant data includes:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Varies by solvent |
Stability | Stable under normal conditions |
N-(2-chloro-5-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has potential applications in scientific research:
CAS No.: 1480-19-9
CAS No.: 228113-66-4
CAS No.: 3715-10-4
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 30285-47-3